Structure-Activity Relationship of Macrocyclic Apelin Analogs: A Technical Guide
Structure-Activity Relationship of Macrocyclic Apelin Analogs: A Technical Guide
Introduction
Apelin is an endogenous peptide that acts as the ligand for the G protein-coupled receptor APJ (also known as APLNR).[1][2][3] The apelin/APJ system is a critical regulator of various physiological processes, most notably in the cardiovascular system, where it plays a key role in regulating blood pressure, cardiac contractility, and angiogenesis.[2][4] Native apelin peptides exist in various isoforms (e.g., apelin-13, apelin-36), but their therapeutic potential is limited by a short plasma half-life due to rapid proteolytic degradation.[5][6] To overcome this limitation, researchers have focused on developing more stable analogs. Macrocyclization, the process of creating a cyclic structure within the peptide, has emerged as a highly effective strategy to enhance enzymatic stability while maintaining or even improving receptor affinity and potency.[5][6][7] This guide provides an in-depth technical overview of the structure-activity relationships (SAR) of these macrocyclic apelin analogs, detailing their signaling pathways, quantitative activity data, and the experimental protocols used for their evaluation.
Apelin Receptor (APJ) Signaling Pathways
Activation of the APJ receptor by an apelin analog initiates a cascade of intracellular signaling events through both G protein-dependent and G protein-independent pathways. Understanding these pathways is crucial for interpreting the functional data of novel analogs and for designing ligands with specific, desired signaling profiles (biased agonism).
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G Protein-Dependent Signaling: The APJ receptor primarily couples to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine monophosphate (cAMP) levels.[7][8][9] It can also couple to Gαq, activating phospholipase C (PLC), which in turn leads to the generation of inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG), causing an intracellular release of Ca2+ and activation of Protein Kinase C (PKC).[8][10] This subsequently activates downstream pathways like the PI3K/Akt and ERK/MAPK pathways, which are essential for processes like cell proliferation, survival, and migration.[4][8][10] In endothelial cells, APJ can also activate Gα13, leading to the activation of the transcription factor MEF2, which is important for cardiovascular development.[10][11]
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G Protein-Independent Signaling (β-Arrestin Pathway): Upon agonist binding, the APJ receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins.[8][10] β-arrestin recruitment not only desensitizes G protein signaling but also triggers receptor internalization and can initiate its own distinct signaling cascades.[8] The development of biased agonists, which preferentially activate either G protein or β-arrestin pathways, is a key goal in apelin drug discovery.[7][12]
Core Structure-Activity Relationships
Systematic modification of the apelin-13 peptide sequence through macrocyclization has yielded crucial insights into the structural requirements for high-affinity binding and potent, selective receptor activation.
Impact of Macrocyclization Strategy
The primary goal of macrocyclization is to constrain the peptide's conformation into a more bioactive state and to protect it from enzymatic degradation. Studies have shown that both the position and the chemical nature of the cyclic linker are critical determinants of activity.
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Macrocycle Position and Size: Systematic exploration of different positions within the apelin-13 sequence for cyclization has revealed that certain positions are more favorable than others.[6] For instance, cyclization involving the RPRL motif has been shown to be important for maintaining high affinity.[7] The size of the macrocycle also plays a significant role in ligand binding and can modulate both blood pressure and cardiac performance.[5]
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Linker Chemistry: The type of chemical bond used to form the macrocycle impacts the analog's properties.
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Olefin Linkers (Ring-Closing Metathesis): This is a common strategy, and analogs with an olefin bond in the linker show high binding affinity.[13]
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Saturated Linkers: Hydrogenation of the olefin bond to create a saturated linker often has minimal impact on the biological profile, suggesting the double bond itself is not critical for binding.[13]
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Amide Linkers: In contrast, introducing an amide bond into the linker can be detrimental to binding affinity.[13]
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Role of N- and C-Terminal Residues
Modifications at the termini of the macrocyclic peptide are critical for modulating receptor interaction and signaling bias.
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N-Terminus: The N-terminal portion of the peptide plays an important role in ligand binding.[5] For example, pyroglutamate (pGlu) modification at the N-terminus can enhance stability and potency.[3][14]
-
C-Terminus: The C-terminal aromatic residue is a key determinant for both APJ interaction and β-arrestin recruitment.[1] Truncation of the C-terminal Pro-Phe residues can be tolerated without a significant loss of binding or potency in some analogs.[13] Incorporating unnatural amino acids, such as Tyr(OBn), at the C-terminus has been shown to increase affinity.[13]
Biased Agonism
A major finding from SAR studies is that structural modifications can create "biased agonists" that selectively activate one signaling pathway over another. For example, the macrocyclic analog MM07 was characterized as a Gαi-biased agonist, effectively activating the G-protein pathway with minimal β-arrestin recruitment.[7] More recently, size-reduced macrocyclic analogs have been developed that show a negative bias for the Gα12 pathway while maintaining potent Gαi activation and β-arrestin recruitment, leading to sustained cardiac effects.[15] This ability to fine-tune the signaling profile is a significant advantage for developing therapeutics with improved efficacy and reduced side effects.
Quantitative Data Summary
The following tables summarize key quantitative data for representative macrocyclic apelin analogs compared to the native apelin-13 peptide.
Table 1: Binding Affinities of Macrocyclic Apelin Analogs at the APJ Receptor
| Compound | Description | Binding Affinity (Ki, nM) | Reference |
| Apelin-13 | Endogenous Ligand | 8.3 | [16] |
| [Pyr¹]-Apelin-13 | N-terminally modified | ~1.0 - 14.4 | [3][16] |
| Analog 15 (Trân et al.) | Macrocyclic (Systematic scan) | 0.15 | [5][6] |
| Analog 1 (Trân et al., 2022) | Macrocyclic (Olefin linker) | 3.0 | [13] |
| Analog 2 (Trân et al., 2022) | Macrocyclic (Saturated linker) | 4.3 | [13] |
| Analog 3 (Trân et al., 2022) | Macrocyclic (Amide linker) | 86 | [13] |
| Analog 39 (Trân et al., 2022) | Size-reduced macrocycle | 0.6 | [15] |
| Analog 40 (Trân et al., 2022) | Size-reduced macrocycle | 5.6 | [15] |
Table 2: Functional Potency of Macrocyclic Apelin Analogs
| Compound | Assay | Potency (EC₅₀, nM) | Reference |
| Apelin-13 | cAMP Inhibition | 0.37 | [17] |
| Analog 39 (Trân et al., 2022) | Gαi1 Activation | 0.8 | [15] |
| Analog 39 (Trân et al., 2022) | β-arrestin2 Recruitment | 31 | [15] |
| Elabela(19-32) | Gαi1 Activation | 8.6 | [17] |
| Elabela(19-32) | β-arrestin-2 Recruitment | 166 | [17] |
| Azelaprag | Apelin Receptor Agonist | 0.32 | [17] |
Table 3: Plasma Stability of Macrocyclic Apelin Analogs
| Compound | Plasma Half-life (t₁/₂) | Reference |
| Apelin-13 | < 1 min | [15] |
| [Pyr¹]-Apelin-13 | 24 min (rat plasma) | [5][6] |
| Macrocyclic Analogs (general) | > 3 hours (rat plasma) | [5][6] |
| Analog 15 (Trân et al.) | 6.8 hours | [5][6] |
| Analog 1 (Trân et al., 2022) | 4.0 hours | [13] |
| Analog 40 (Trân et al., 2022) | 3.7 hours | [15] |
Experimental Protocols
The characterization of macrocyclic apelin analogs involves a series of standardized chemical and pharmacological assays.
Synthesis of Macrocyclic Analogs
The synthesis typically follows a multi-step process involving solid-phase synthesis and a key macrocyclization step.
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Linear Peptide Synthesis: The precursor linear peptides are synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) on a resin support (e.g., Wang resin).[5][13] Unnatural amino acids required for the cyclization (e.g., allylglycine for metathesis) are incorporated during this stage.[13]
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On-Resin Macrocyclization: The cyclization reaction is often performed while the peptide is still attached to the solid support. A common method is ring-closing metathesis (RCM) using a catalyst like the Hoveyda-Grubbs second-generation catalyst.[5] This reaction is typically performed in a suitable solvent (e.g., dichloroethane) and may be assisted by microwave irradiation to improve efficiency.[5]
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Cleavage and Deprotection: The cyclized peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).
-
Purification: The crude macrocyclic peptide is purified to high homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Characterization: The final product's identity and purity are confirmed by analytical HPLC and mass spectrometry.
Receptor Binding Assays
These assays determine the affinity of the analogs for the APJ receptor.
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Membrane Preparation: Cell membranes are prepared from cells stably or transiently expressing the human APJ receptor (e.g., HEK293 or CHO-K1 cells).[16]
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Competitive Binding: A fixed concentration of a radiolabeled apelin analog (e.g., [¹²⁵I]-apelin-13) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (the macrocyclic analog).[16][18]
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Incubation and Separation: The reaction is incubated at a set temperature (e.g., 30°C) for a specific time (e.g., 2 hours) to reach equilibrium.[16] The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
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Quantification: The radioactivity retained on the filters (representing the bound ligand) is measured using a gamma counter.
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Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the log concentration of the competitor. The IC₅₀ (concentration of analog that inhibits 50% of specific radioligand binding) is determined and can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Assays
These assays measure the ability of the analogs to activate specific downstream signaling pathways.
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cAMP Accumulation Assay:
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APJ-expressing cells (e.g., CHO-K1) are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cells are then stimulated with forskolin (an adenylyl cyclase activator) to induce cAMP production, in the presence of varying concentrations of the apelin analog.[9][19]
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Since APJ couples to Gαi, agonist activation will inhibit forskolin-induced cAMP accumulation.[9][19]
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The intracellular cAMP concentration is measured using a suitable method, such as a competitive immunoassay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[20]
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Data are plotted to determine the EC₅₀ value for cAMP inhibition.
-
-
β-Arrestin Recruitment Assay:
-
A specialized cell line is used, often employing an enzyme fragment complementation system (e.g., DiscoveRx PathHunter). In this system, the APJ receptor is tagged with one enzyme fragment, and β-arrestin is tagged with the complementary fragment.
-
Upon agonist stimulation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into proximity and generating an active enzyme.
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A substrate is added that is converted by the active enzyme into a detectable signal (e.g., chemiluminescence).[20]
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The signal intensity is directly proportional to the extent of β-arrestin recruitment.
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Dose-response curves are generated to determine the EC₅₀ for β-arrestin recruitment.[15]
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Conclusion
The structure-activity relationship of macrocyclic apelin analogs is a rich and evolving field. Macrocyclization has proven to be a successful strategy for overcoming the inherent instability of the native apelin peptide, leading to analogs with significantly improved plasma half-lives, high receptor affinity, and potent biological activity.[5][6] Key structural determinants of activity include the position and chemistry of the macrocyclic linker and the nature of the N- and C-terminal residues.[1][5][13] Furthermore, SAR studies have enabled the development of biased agonists that can selectively engage specific signaling pathways, offering a sophisticated approach to designing novel therapeutics for cardiovascular diseases and other conditions where the apelin/APJ system is a key regulator.[7][15] These stabilized and functionally selective macrocyclic compounds represent invaluable pharmacological tools for further exploring the therapeutic potential of the apelinergic system.[1]
References
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- 10. researchgate.net [researchgate.net]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. Apelin-13 analogues show potent in vitro and in vivo insulinotropic and glucose lowering actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Size-Reduced Macrocyclic Analogues of [Pyr1]-apelin-13 Showing Negative Gα12 Bias Still Produce Prolonged Cardiac Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
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